Antimicrobial peptide brevinin-1E-OG7
CAS No.:
Cat. No.: VC3676221
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Brevinin-1E-OG7
Structure-Function Relationship
Antimicrobial Properties and Mechanism of Action
Spectrum of Antimicrobial Activity
Based on studies of related brevinin peptides, brevinin-1E-OG7 likely exhibits a broad spectrum of antibacterial activity. Brevinin-1E has demonstrated efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria . Similarly, brevinin-1LTe showed potent antibacterial activities against numerous pathogens, including drug-resistant and clinically isolated strains . By extension, brevinin-1E-OG7 may possess comparable antimicrobial capabilities, though specific testing would be required to confirm its exact spectrum of activity.
Membrane Interaction and Disruption
The mechanism of action of brevinin peptides primarily involves interaction with bacterial membranes. Studies using circular dichroism spectroscopy have revealed that brevinin-1E forms an α-helical structure in membrane-mimetic environments, which is facilitated by its amphipathic nature . The intra-disulfide bridge (i, i+6) forms an amphipathic loop that increases hydrophobicity and helps induce the α-helical structure in membrane-mimetic environments . This structural arrangement allows the peptide to disrupt bacterial membranes, leading to cell death.
Beyond Membrane Disruption
Recent research suggests that the antimicrobial actions of brevinin peptides may extend beyond mere membrane targeting. Studies on an optimized brevinin-1 analog (5R) revealed that its antibacterial mechanism might entail a combination of targeted functions, dependent on the bacterial type . This multifaceted approach to bacterial killing could potentially enhance the efficacy of these peptides against diverse pathogens and reduce the likelihood of resistance development.
Structure-Activity Relationship and Optimization Strategies
Optimization Through D-Amino Acid Substitution
A promising approach for optimizing brevinin peptides involves the substitution of specific amino acids with their D-enantiomers. Research on brevinin-1LTe demonstrated that systematic substitution of hydrophobic and hydrophilic amino acids with D-amino acids could yield derivatives with improved therapeutic indices . One such derivative, designated 5R, exhibited potent antimicrobial activities in both in vitro and in vivo tests, along with low hemolysis of horse erythrocytes and high stability against trypsin . Similar strategies could potentially be applied to brevinin-1E-OG7 to enhance its therapeutic potential.
Comparative Analysis of Brevinin Variants
The table below provides a comparative analysis of brevinin-1E-OG7 and related brevinin peptides based on available research data:
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